4-(Iodomethyl)-8-methylnon-6-en-1-yne
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Overview
Description
4-(Iodomethyl)-8-methylnon-6-en-1-yne is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a non-6-en-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-8-methylnon-6-en-1-yne typically involves the iodination of a suitable precursor. One common method is the reaction of a non-6-en-1-yne derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)-8-methylnon-6-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Scientific Research Applications
4-(Iodomethyl)-8-methylnon-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Iodomethyl)-8-methylnon-6-en-1-yne exerts its effects involves the interaction of the iodomethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its bioactivity.
Comparison with Similar Compounds
- 1,2-Bis(iodomethyl)benzene
- 1,3-Bis(iodomethyl)benzene
- (Iodomethyl)fluorosilanes
Comparison: 4-(Iodomethyl)-8-methylnon-6-en-1-yne is unique due to its specific structure, which includes both an iodomethyl group and an alkyne moiety. This combination allows for a diverse range of chemical reactions and applications compared to other iodomethyl compounds, which may lack the alkyne functionality.
Properties
CAS No. |
656234-83-2 |
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Molecular Formula |
C11H17I |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
4-(iodomethyl)-8-methylnon-6-en-1-yne |
InChI |
InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3 |
InChI Key |
JJNCTUKWYXCLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCC(CC#C)CI |
Origin of Product |
United States |
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